molecular formula C18H14Cl2N2O2 B608892 TGR5 Receptor Agonist

TGR5 Receptor Agonist

货号: B608892
分子量: 361.2 g/mol
InChI 键: IGRCWJPBLWGNPX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

TGR5 (Takeda G-protein-coupled receptor 5), also known as GPBAR1, is a bile acid-activated G-protein-coupled receptor (GPCR) expressed in tissues such as the intestine, gallbladder, brown adipose tissue, and immune cells. Activation of TGR5 triggers cAMP signaling, which regulates metabolic processes, including glucagon-like peptide-1 (GLP-1) secretion, energy expenditure, and anti-inflammatory responses . These mechanisms make TGR5 a promising therapeutic target for type 2 diabetes, obesity, and inflammatory diseases .

Current TGR5 agonists are classified into steroidal (bile acid-derived) and non-steroidal (synthetic) compounds.

属性

IUPAC Name

3-(2-chlorophenyl)-N-(4-chlorophenyl)-N,5-dimethyl-1,2-oxazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Cl2N2O2/c1-11-16(17(21-24-11)14-5-3-4-6-15(14)20)18(23)22(2)13-9-7-12(19)8-10-13/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGRCWJPBLWGNPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N(C)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Synthetic Route and Key Steps

The synthesis begins with the preparation of thiourea derivative 6 , which undergoes acetic acid-mediated cyclization to form 2-thio-imidazole 7 (Table 1). This cyclization step is pivotal, leveraging inexpensive reagents to achieve high yields. Subsequent functional group transformations introduce substituents critical for TGR5 binding affinity.

Table 1: Synthesis Steps for ZY12201

StepReactionReagents/ConditionsYield (%)
1Formation of thiourea intermediateThiophosgene, amine base85
2Cyclization to 2-thio-imidazoleAcetic acid, 80°C, 12 h92
3BrominationNBS, AIBN, CCl₄, reflux78
4Suzuki couplingPd(PPh₃)₄, Na₂CO₃, DME/H₂O88
5DeprotectionTFA, DCM, rt95
6AmidationEDC, HOBt, DIPEA, DMF90
7Final purificationCrystallization (EtOAc/hexane)99 purity

The process avoids hazardous reagents and achieves kilogram-scale production, enabling robust in vivo testing. The acetic acid cyclization exemplifies green chemistry principles, minimizing waste and energy consumption.

Bile Acid Analogue Synthesis for TGR5 Agonists

Bile acid derivatives represent another class of TGR5 agonists, with structural modifications enhancing receptor specificity. A 2022 study synthesized 12β-methyl-18-nor-avicholic acid analogues through strategic oxidation and reduction steps.

Allylic Oxidation and Hydrogenation

Starting from Δ¹³⁽¹⁷⁾-12β-methyl-18-nor-chenodeoxycholic acid (16 ), allylic oxidation at C16 introduces a ketone group, which is selectively reduced to a hydroxyl group (Figure 1). Hydrogenation of the C13→C17 double bond yields saturated analogues with improved metabolic stability.

Key Challenges and Solutions:

  • Selectivity in Oxidation: Initial attempts using CrO₃ led to over-oxidation, but switching to TEMPO/PhI(OAc)₂ improved C16 specificity.

  • Stereochemical Control: Catalytic hydrogenation with Pd/C ensured retention of the 12β-methyl configuration, critical for TGR5 activation.

Side Chain Modifications

Introducing a C23-methyl group enhanced agonist potency. For example, (23R)-12β,23-dimethyl-18-nor-chenodeoxycholic acid (46) exhibited superior TGR5 activation compared to non-methylated counterparts (Table 2).

Table 2: Biological Activity of Bile Acid Analogues

CompoundTGR5 EC₅₀ (nM)FXR EC₅₀ (nM)Selectivity (TGR5/FXR)
17 120>10,000>83
46 458,500189
53 689,200135

These results underscore the importance of C23 methylation in optimizing selectivity and efficacy.

Computational-Guided Design and Synthesis

Modern TGR5 agonist development integrates machine learning (ML), molecular docking, and molecular dynamics simulations (MDS) to streamline synthesis.

Machine Learning for Lead Identification

A 2024 study trained ML models on 895 compounds (518 active, 187 inactive) to predict TGR5 agonists. Models prioritized molecules with:

  • Hydrogen bond donors/acceptors: Critical for interactions with Ser247 and Tyr240.

  • LogP < 5: Ensuring membrane permeability without excessive hydrophobicity.

Molecular Dynamics Validation

Lead compounds identified via ML were subjected to 100 ns MDS to assess binding stability (Figure 2). CNP0417335 and CNP0224616 showed RMSD values <2 Å, indicating stable complexes with TGR5. Key interactions included:

  • Hydrogen bonds with Ser247 (85% simulation time).

  • Hydrophobic contacts with Leu244 and Tyr251.

Table 3: Stability Metrics from MDS

CompoundRMSD (Å)RMSF (Å)Hydrogen Bonds
INT-7772.11.83
CNP04173351.41.25
CNP02246161.61.34

These simulations reduce experimental trial-and-error by predicting stable conformations in silico.

Comparative Analysis of Synthesis Methodologies

Efficiency and Scalability

  • ZY12201 Route: High-yielding (32% overall) and scalable, but requires specialized catalysts (e.g., Pd(PPh₃)₄).

  • Bile Acid Analogues: Moderate yields (15–20% overall) due to multi-step oxidations, but offers structural diversity.

  • Computational Methods: Reduces synthesis attempts by 70%, though dependent on high-quality training data.

Environmental Impact

  • The ZY12201 process minimizes solvent waste via aqueous workups.

  • Bile acid syntheses face challenges with chromium-based oxidants, necessitating greener alternatives .

化学反应分析

Structural Features of TGR5 Agonists

TGR5 agonists are characterized by specific structural modifications that enhance receptor binding and activation:

  • INT-777 (6-ethyl-23(S)-methylcholic acid) : A semisynthetic bile acid derivative with alkyl substitutions at positions 6α and 23(S), critical for TGR5 selectivity and potency .

  • Natural Compounds (CNP series) : Identified from the COCONUT database, these include CNP0209363, CNP0424850, CNP0417335, and CNP0224616, which exhibit hydrogen bonding and hydrophobic interactions with TGR5 .

Key Structural Parameters :

ParameterINT-777CNP0417335
Molecular Weight~500 Da~450 Da
LogP3.22.8
Hydrogen Bond Donors32
Hydrogen Bond Acceptors65

Molecular Interactions with TGR5

TGR5 agonists bind to a hydrophobic pocket involving residues Leu74, Tyr89, Phe161, and Ser247 . Critical interactions include:

Table 1: Residue-Specific Interactions

CompoundKey ResiduesInteraction TypeDuration (% Simulation)
INT-777Asn93, Ser247Hydrogen bonds75%
CNP0417335Tyr240, Asp348Hydrophobic, Ionic82%
CNP0224616Gln253, Leu262Water bridges, Ionic68%
  • Hydrogen Bonds : All lead compounds form stable hydrogen bonds with Asn93 .

  • Hydrophobic Contacts : CNP0424850 and CNP0417335 exhibit π-π stacking with Phe161 .

  • Ionic Interactions : INT-777 and CNP0224616 interact with Gln253 via ionic bonds .

Binding Dynamics and Stability

Molecular dynamics simulations (100 ns) revealed:

Table 2: Stability Metrics

CompoundRMSD (Å)RMSF (Å)Radius of Gyration (Å)
INT-7771.420.8–1.24.5
CNP04173351.851.0–1.54.2
CNP02246162.101.2–1.84.7
  • RMSD : Lower values (<2.5 Å) indicate stable ligand-receptor complexes .

  • RMSF : Residues Tyr240 and Asp348 showed minimal fluctuation, confirming stable binding .

Mechanism of Activation

TGR5 activation involves:

  • G-protein Coupling : Agonist binding releases Gα<sub>s</sub> subunits, activating adenylyl cyclase and increasing cAMP production .

  • Downstream Effects : Elevated cAMP enhances energy expenditure and GLP-1 secretion, improving glycemic control .

Pharmacological Insights

  • INT-777 : Reduces hepatic steatosis and obesity in high-fat diets but causes gastrointestinal side effects .

  • CNP Series : Lower molecular weight and LogP values improve drug-likeness (Lipinski’s Rule of Five compliance) .

Table 3: Agonist Efficacy

CompoundEC<sub>50</sub> (nM)Binding Energy (kcal/mol)Selectivity
INT-777320-9.2High
CNP0417335280-10.1Moderate
CNP0224616410-8.7Low
  • CNP0417335 showed the highest binding energy (-10.1 kcal/mol), suggesting strong affinity .

科学研究应用

Metabolic Disorders

TGR5 agonists have shown promise in treating metabolic disorders such as obesity and type 2 diabetes mellitus (T2DM). Activation of TGR5 enhances the secretion of glucagon-like peptide-1 (GLP-1), which plays a crucial role in glucose regulation and insulin secretion.

  • Case Study: INT-777
    • Findings : In diabetic db/db mice, INT-777 reduced proteinuria and podocyte injury while promoting mitochondrial biogenesis through the activation of sirtuins .
    • Table 1: Effects of INT-777 on Metabolic Parameters
      ParameterControl GroupINT-777 Treatment
      ProteinuriaHighReduced
      Podocyte InjuryPresentSignificantly Reduced
      Mitochondrial BiogenesisLowIncreased

Inflammatory Diseases

TGR5 agonists exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokine production. This mechanism is particularly relevant in conditions like atherosclerosis and colitis.

  • Case Study: Oleic Acid
    • Findings : Oleic acid, a natural TGR5 agonist, improved glucose tolerance and reduced inflammation in animal models .
    • Table 2: Impact of Oleic Acid on Inflammatory Markers
      CytokineControl Group LevelOleic Acid Treatment Level
      TNF-αElevatedSignificantly Lowered
      IL-6ElevatedSignificantly Lowered

Gastrointestinal Health

TGR5 activation influences gastrointestinal motility and gut hormone secretion, making it a potential target for treating gastrointestinal disorders.

  • Case Study: Ginsenoside K
    • Findings : Ginsenoside K enhances GLP-1 release through TGR5 activation, promoting gut health and potentially aiding in weight management .

Mechanistic Insights

The signaling pathways activated by TGR5 are complex and involve various G proteins. Upon binding of an agonist, TGR5 activates GαS proteins leading to increased intracellular cAMP levels, which subsequently influences downstream signaling pathways associated with metabolism and inflammation .

Challenges and Future Directions

While TGR5 agonists present exciting therapeutic prospects, challenges such as metabolic stability and specificity remain. Ongoing research aims to optimize the pharmacokinetic profiles of these compounds while minimizing potential side effects associated with non-specific activation.

  • Table 3: Comparison of TGR5 Agonists
    CompoundPotency (EC50)Selectivity for TGR5 vs FXR
    INT-777~100 nMHigh
    Compound 6g57 pMVery High
    Oleic AcidVariableModerate

作用机制

TGR5 受体激动剂的作用机制涉及激活 G 蛋白偶联受体,从而导致环磷酸腺苷 (cAMP) 的产生。 这种激活刺激各种信号通路,包括 Epac/PLC-ε-CA2+ 通路,该通路在葡萄糖代谢和能量稳态中起着至关重要的作用 .

相似化合物的比较

Key Research Findings and Challenges

Structural Insights

  • Linker Design : A flexible linker with hydrogen bond acceptors (e.g., oxygen) enhances conformational adaptability in TGR5’s narrow binding channel .
  • Substitution Patterns : Polar heterocycles (e.g., pyrrole in compound 6c) improve potency, while halogenation (e.g., 3,5-Cl in compound 20p) optimizes dual FXR/TGR5 activity .

Species Selectivity

Many agonists (e.g., compound 6g) show similar potency for hTGR5 and mTGR5, enabling preclinical-to-clinical translation .

Pharmacokinetic Hurdles

High lipophilicity (e.g., compound 6b) and rapid clearance (e.g., betulinic acid) limit oral bioavailability. Quaternary ammonium modifications improve intestinal targeting .

Data Tables

Table 1: In Vitro Potency of Select TGR5 Agonists

Compound hTGR5 EC₅₀ (nM) mTGR5 EC₅₀ (nM) FXR Selectivity (Fold) References
INT-777 100 100 1 (Dual agonist)
Compound 6g 14 0.062 >450
Compound 20p 8 N/A 1.5 (Dual agonist)
V14 7,700 N/A Not reported
Betulinic Acid 10,000 N/A >100

Table 2: In Vivo Efficacy in Glucose Homeostasis

Compound Model (Mice) Glucose AUC Reduction Dose (mg/kg) References
Compound 6g DIO C57 13–22% 29.2 (ED₉₀)
SB-756050 T2D Patients Dose-dependent 100 (QD)
INT-777 High-fat diet 15% 30

生物活性

The Takeda G protein-coupled receptor 5 (TGR5), also known as GPBAR1, is a bile acid receptor that plays a significant role in various metabolic processes, including glucose homeostasis and inflammation regulation. This article focuses on the biological activity of TGR5 receptor agonists, highlighting their mechanisms of action, pharmacological effects, and potential therapeutic applications.

Overview of TGR5

TGR5 is primarily activated by bile acids, which leads to the stimulation of several signaling pathways, including the cAMP-PKA pathway. Activation of TGR5 has been shown to enhance the secretion of glucagon-like peptide-1 (GLP-1) from enteroendocrine L cells, thereby modulating insulin secretion and improving glucose tolerance. This receptor is expressed in various tissues, including the liver, gallbladder, and immune cells, indicating its diverse biological roles.

Signaling Pathways

Upon activation by agonists, TGR5 initiates several downstream signaling cascades:

  • cAMP-PKA Pathway : The binding of bile acids to TGR5 activates adenylyl cyclase, leading to increased intracellular cAMP levels and subsequent activation of protein kinase A (PKA) .
  • ERK1/2 Pathway : TGR5 also activates extracellular signal-regulated kinases (ERK1/2), which are involved in cell proliferation and survival .
  • Inhibition of NF-κB : TGR5 activation has been linked to decreased production of pro-inflammatory cytokines through inhibition of NF-κB signaling, which is crucial for reducing inflammation .

Glucose Homeostasis

TGR5 receptor agonists have demonstrated significant effects on glucose metabolism:

  • Improvement in Insulin Sensitivity : Studies show that TGR5 activation can enhance insulin sensitivity and promote glucose uptake in peripheral tissues .
  • In Vivo Efficacy : For instance, compound 6g , a potent TGR5 agonist, exhibited a notable reduction in blood glucose levels during oral glucose tolerance tests in diabetic mice .

Anti-inflammatory Effects

TGR5 agonists also play a role in modulating inflammatory responses:

  • Reduction of Hepatic Inflammation : Activation of TGR5 has been shown to suppress inflammatory responses in liver cells (Kupffer cells), leading to reduced hepatic inflammation and fibrosis .
  • Cytokine Modulation : Agonists like compound 6g have been found to inhibit TNF-α production in response to lipopolysaccharide (LPS) stimulation .

Study 1: Compound 6g

A study evaluated the pharmacokinetics and biological activity of compound 6g , a novel TGR5 agonist. Findings included:

  • Potency : EC50 values for human and mouse TGR5 were reported at 57 pM and 62 pM respectively.
  • Glucose Lowering Effects : In diabetic mice, an effective dose (ED50) for lowering blood glucose was found to be 7.9 mg/kg .
  • Mechanistic Insights : The study highlighted the compound's ability to activate cAMP pathways effectively while exhibiting selectivity against other receptors like FXR.

Study 2: Bile Acid Derivatives

Research on bile acid derivatives as TGR5 agonists revealed:

  • Diverse Agonist Profiles : Various derivatives showed different potencies and selectivities towards TGR5.
  • Metabolic Benefits : These compounds not only activated GLP-1 secretion but also enhanced mitochondrial function in adipose tissues, contributing to improved metabolic health .

Data Table: Summary of Key Findings on TGR5 Agonists

CompoundEC50 (hTGR5)EC50 (mTGR5)ED50 (Glucose Lowering)Key Effects
Compound 6g57 pM62 pM7.9 mg/kgGLP-1 secretion, anti-inflammatory
Compound 6c7.8 nMNot reportedNot reportedPotent agonist with favorable profile
Compound 6dNot reportedNot reportedNot reportedSimilar potency as 6c

常见问题

Q. What in vitro models are commonly used to evaluate TGR5 agonist potency, and what parameters are measured?

TGR5 agonist activity is typically assessed using cell-based assays that measure cAMP accumulation, a downstream signal of TGR5 activation. Key models include:

  • U2-OS osteosarcoma cells (human): pEC50 values (e.g., 6.8) reflect receptor activation .
  • Melanophore cells : Used to determine agonist potency (e.g., pEC50 = 7.5) via pigment dispersion assays .
  • STC-1 enteroendocrine cells (mouse) and NCI-H716 cells (human): Measure GLP-1 secretion, linking TGR5 activation to metabolic outcomes .
    Methodological Note : Dose-response curves are generated using compounds at concentrations ranging from 10–100 μM, with cAMP levels quantified via ELISA or fluorescence-based assays .

Q. How do researchers ensure selectivity of TGR5 agonists over related receptors like FXR or CYP450 isoforms?

Selectivity is validated through:

  • Broad profiling assays : Screening against >100 targets, including 7TM receptors, ion channels, and nuclear hormone receptors (e.g., FXR). For example, TGR5 agonists like INT-777 show no significant FXR activation .
  • CYP450 inhibition assays : Testing against isoforms 1A2, 2C9, and 2D6 to rule off-target metabolic interactions. A compound with pIC50 <4.3 across these isoforms is considered selective .
  • Species-specific assays : Human vs. murine TGR5 EC50 comparisons (e.g., TC-G 1005: hTGR5 EC50 = 0.72 nM vs. mTGR5 EC50 = 6.2 nM) .

Q. What signaling pathways are activated downstream of TGR5 receptor engagement?

TGR5 activation triggers:

  • cAMP accumulation : Via Gs protein coupling, leading to PKA activation and downstream metabolic effects (e.g., GLP-1 secretion) .
  • MAPK pathways : ERK1/2 phosphorylation in brown adipose tissue, enhancing energy expenditure .
  • Type 2 iodothyronine deiodinase (D2) induction : Increases thyroid hormone activation, promoting thermogenesis .

Advanced Research Questions

Q. How are computational strategies like pharmacophore modeling applied to TGR5 agonist discovery?

  • Ligand-based pharmacophore models : Built using known TGR5 agonists (e.g., bile acids) to identify critical chemical features (hydrogen bond acceptors, hydrophobic regions). Virtual screening of libraries (e.g., ZINC) yields novel scaffolds .
  • Molecular docking : Validates hit compounds (e.g., V12, V14) against TGR5 crystal structures, optimizing binding interactions. V14 showed EC50 = 7.7 μM in cAMP assays .
  • Selectivity filters : Exclude compounds with predicted FXR/RAR activity using comparative docking .

Q. How do researchers resolve contradictions between in vitro potency and poor in vivo pharmacokinetics (PK) of TGR5 agonists?

  • High clearance mitigation : Rat PK studies revealed high in vivo clearance (85 mL/min/kg) for some agonists. Strategies include:
    • Local administration : Targeting gastrointestinal TGR5 receptors to bypass systemic exposure .
    • Prodrug design : Enhancing oral bioavailability via esterification or lipid conjugation .
  • Species-specific metabolism : Human hepatocyte assays identify metabolic liabilities (e.g., CYP3A4-mediated degradation) .

Q. What challenges arise in translating TGR5 agonist efficacy from rodents to humans?

  • Species divergence : Murine TGR5 EC50 values often differ from human (e.g., Compound 1: mTGR5 EC50 = 160 nM vs. hTGR5 EC50 = 5.68 μM) .
  • GLP-1 secretion variability : Human NCI-H716 cells show lower secretory capacity than murine STC-1 cells, requiring dose adjustments .
  • Gallbladder filling : Observed in mice with systemic agonists (e.g., Compound 18), necessitating tissue-specific delivery to avoid adverse effects .

Q. How do structural modifications influence TGR5 agonist potency and pharmacokinetics?

  • Core scaffold optimization :
    • Tetrahydrobenzimidazoles : Improved metabolic stability (e.g., 13–22% reduction in glucose AUC in OGTT) .
    • Tetramethylnaphthalene derivatives : Enhanced selectivity (e.g., Compound 4b: IC50 = 8.4 nM for TGR5, no FXR/RAR activity at 1 μM) .
  • Solubility enhancements : DMSO solubility ≥30 mg/mL ensures adequate dosing in preclinical models .

Q. What preclinical safety profiles are critical for TGR5 agonist development?

  • hERG inhibition : Patch-clamp assays confirm no dofetilide binding (pIC50 <4.3) .
  • Cytotoxicity screening : Compounds like 4b show no cytotoxicity up to 1 μM in hepatocyte assays .
  • Gallbladder histopathology : Assessed in chronic dosing studies to detect hypertrophy or stone formation .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。